molecular formula C19H24N2O5S2 B2706723 N-(2,4-dimethoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide CAS No. 941911-68-8

N-(2,4-dimethoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Cat. No. B2706723
CAS RN: 941911-68-8
M. Wt: 424.53
InChI Key: YNRBLCHDEPOJNQ-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide, also known as Compound X, is a novel chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis of Biologically Active Derivatives

A study reports the synthesis of new biologically active N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives. These compounds were evaluated for their inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes, showcasing promising biological activities (H. Khalid et al., 2014).

Antagonistic Properties against κ-Opioid Receptors

Another study focused on the pharmacological characterization of a novel κ-opioid receptor antagonist, which demonstrated potential for treating depression and addiction disorders. This compound showed high affinity for κ-opioid receptors across different species and presented antidepressant-like efficacy (S. Grimwood et al., 2011).

Potential Pesticide Applications

Research on N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, potential pesticides, has been conducted, providing new powder diffraction data that could aid in the development of novel pesticide compounds (E. Olszewska et al., 2011).

Process Development for Synthesis

A practical synthesis process for N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide, starting from basic compounds, was described. This study highlights a method to efficiently produce derivatives with a high yield, which could be relevant for various scientific and pharmaceutical applications (M. Guillaume et al., 2003).

Molecular Docking and Enzyme Inhibitory Activities

A comparison between conventional and microwave-assisted synthesis of N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio)acetamide derivatives was made, evaluating their inhibitory potential against several enzymes. This research provides insight into the efficiency of synthesis methods and the biological relevance of the synthesized compounds (N. Virk et al., 2018).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S2/c1-25-15-8-9-16(17(13-15)26-2)20-18(22)12-14-6-3-4-10-21(14)28(23,24)19-7-5-11-27-19/h5,7-9,11,13-14H,3-4,6,10,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNRBLCHDEPOJNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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